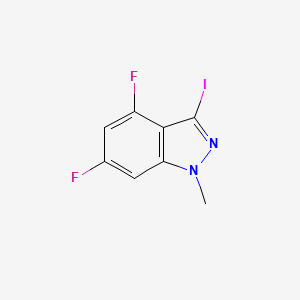

4,6-Difluoro-3-iodo-1-methyl-1H-indazole

Description

Significance of Indazole Derivatives in Contemporary Heterocyclic Chemistry

Indazole derivatives are a class of bicyclic heterocyclic compounds that have become a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from their presence in a multitude of biologically active compounds and approved pharmaceutical agents. chemimpex.com The indazole nucleus, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. chemimpex.com

The versatility of the indazole ring system allows for the synthesis of compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurological applications. chemimpex.comresearchgate.net The ability to introduce substituents at various positions of the indazole core enables the fine-tuning of their therapeutic properties. The development of efficient synthetic methodologies for the construction and functionalization of the indazole ring system continues to be an active area of research, driven by the demand for new therapeutic agents. google.com

Academic Rationale for Investigating Multisubstituted Indazole Analogs

The investigation of multisubstituted indazole analogs is propelled by the desire to explore new chemical spaces and to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The introduction of multiple substituents onto the indazole scaffold allows for a systematic exploration of structure-activity relationships (SAR). Halogen atoms, in particular, are of great interest due to their ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Fluorine substitution can enhance metabolic stability and binding affinity, while heavier halogens like iodine can serve as versatile handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. The combination of different substituents can lead to synergistic effects on biological activity. For instance, the presence of both fluorine and iodine on the indazole ring, as seen in the title compound, offers a unique combination of properties that can be exploited in the design of novel bioactive molecules. The synthesis of such multisubstituted analogs, however, can be challenging and often requires the development of novel synthetic strategies.

Specific Research Focus: The 4,6-Difluoro-3-iodo-1-methyl-1H-indazole Chemical Entity

The chemical compound this compound is a prime example of a multisubstituted indazole analog designed for advanced chemical research. Its structure combines several key features: the N-methylated indazole core, two fluorine atoms on the benzene ring, and an iodine atom at the 3-position of the pyrazole ring. This specific arrangement of substituents makes it a valuable building block for organic synthesis. The fluorine atoms at positions 4 and 6 are expected to influence the electronic properties of the aromatic ring and may enhance the compound's metabolic stability. The iodine atom at the 3-position is a key functional group that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the rapid generation of libraries of diverse indazole derivatives for biological screening.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| CAS Number | 1824065-77-1 |

| Molecular Formula | C₈H₅F₂IN₂ |

| Molecular Weight | 294.04 g/mol |

| SMILES Code | CN1N=C(I)C2=C1C=C(F)C=C2F |

Overview of Research Objectives and Contributions to Indazole Chemistry

The primary research objective for a compound like this compound is to serve as a versatile intermediate in the synthesis of novel, biologically active molecules. Its design facilitates the exploration of the chemical space around the indazole scaffold, particularly at the 3-position.

Key research objectives involving this chemical entity include:

Development of Novel Synthetic Methodologies: Utilizing the reactivity of the C-I bond to develop efficient and regioselective methods for the synthesis of 3-substituted indazole derivatives.

Medicinal Chemistry Programs: Employing this building block in the synthesis of potential drug candidates for various therapeutic areas, leveraging the beneficial properties of the fluorinated indazole core.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituent at the 3-position to understand how it influences biological activity and to optimize lead compounds.

Materials Science Applications: Investigating the potential of derivatives of this compound in the development of new organic materials with interesting photophysical or electronic properties.

The contribution of this compound to indazole chemistry lies in its potential to accelerate the discovery of new chemical entities with desired properties. By providing a pre-functionalized and strategically substituted scaffold, it enables chemists to more efficiently access a wide range of complex indazole derivatives that would otherwise be difficult to synthesize. This, in turn, can lead to the identification of new therapeutic agents and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2IN2 |

|---|---|

Molecular Weight |

294.04 g/mol |

IUPAC Name |

4,6-difluoro-3-iodo-1-methylindazole |

InChI |

InChI=1S/C8H5F2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3 |

InChI Key |

AWIYXDBMRDGLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)F)F)C(=N1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Difluoro 3 Iodo 1 Methyl 1h Indazole

Strategies for the Construction of the 4,6-Difluoro-1H-Indazole Core

The formation of the bicyclic indazole system, particularly with a specific fluorine substitution pattern, requires careful selection of precursors and reaction conditions. Methodologies generally involve the cyclization of appropriately functionalized difluorinated aromatic precursors.

Cyclization Reactions from Fluorinated Precursors for 1H-Indazole Formation

The most common and robust methods for constructing the indazole ring involve the cyclization of ortho-functionalized aryl precursors. For a 4,6-difluorinated indazole, this necessitates starting with a 1,3-difluoro-2,5-disubstituted benzene (B151609) derivative.

One widely employed strategy is the reaction of a 2-halo-difluoro-benzaldehyde or -acetophenone with hydrazine (B178648) or its derivatives. adichemistry.com The initial step is the formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the ortho-halogen and form the N-N bond, thus closing the pyrazole (B372694) ring. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating this cyclization step.

A particularly effective modern approach is the copper-catalyzed intramolecular Ullmann-type reaction. chemistryviews.orggoogle.comnih.gov This method involves the condensation of a difluorinated o-halobenzaldehyde with methylhydrazine to form the corresponding hydrazone. The subsequent intramolecular N-arylation is catalyzed by a copper(I) salt, often in the presence of a ligand, to yield the N-methylated indazole core. This approach offers high yields and avoids some of the harsh conditions or selectivity issues of older methods. chemistryviews.org

| Precursor Type | Reagents & Conditions | Product | Ref. |

| 2-Halo-difluorobenzaldehyde | 1. CH₃NHNH₂; 2. CuI, Ligand, Base | 4,6-Difluoro-1-methyl-1H-indazole | chemistryviews.orggoogle.com |

| 2-Halo-difluoroacetophenone | 1. N₂H₄·H₂O; 2. CH₃I, Base | 4,6-Difluoro-3-methyl-1H-indazole | adichemistry.com |

Directed Synthesis of Difluorinated Aromatic Precursors

The availability of suitable difluorinated aromatic precursors is critical for the success of the cyclization strategies. The synthesis of these starting materials, such as 2,4-difluoro-6-nitro-toluene or 3,5-difluorobenzaldehyde (B1330607) derivatives, is a key preliminary step.

The synthesis of 2,4-difluoronitrobenzene (B147775) can be achieved via halogen exchange (Halex) reactions from the more readily available 2,4-dichloronitrobenzene (B57281) using potassium fluoride (B91410) in a high-boiling polar aprotic solvent like dimethylsulfone. thieme-connect.de Similarly, difluorobenzaldehydes can be prepared from their corresponding dichlorobenzaldehydes using alkali metal fluorides in sulfolane, often in the presence of a phase-transfer catalyst or an ethylene (B1197577) glycol dialkyl ether to improve reactivity. organic-chemistry.org

For precursors like 2-bromo-4-fluoro-6-nitrotoluene, a directed synthesis might start from 4-fluoro-2-nitrotoluene. reddit.com Bromination of this substrate using N-bromosuccinimide (NBS) in a strong acid medium like trifluoroacetic acid and sulfuric acid can regioselectively install the bromine atom ortho to the nitro group and para to the methyl group. researchgate.netwikipedia.org These functionalized precursors are then ready for subsequent transformations, such as reduction of the nitro group to an amine, diazotization, and cyclization, or conversion of the methyl group into a carbonyl for hydrazone formation.

Exploration of Novel Annulation Reactions

Modern organic synthesis has introduced powerful annulation reactions that offer alternative pathways to heterocyclic cores. Transition-metal-catalyzed C-H activation/annulation sequences have emerged as a highly efficient tool for building functionalized indazoles. lscollege.ac.in

Rhodium(III)-catalyzed annulation reactions, for instance, can construct fused heterocyclic systems by reacting a substrate bearing a directing group with a coupling partner like an alkyne or allene. While not yet specifically detailed for 4,6-difluoro-1H-indazole, these methods could theoretically be adapted. For example, a reaction between a suitably substituted difluorinated phenylhydrazine (B124118) derivative and an appropriate C2 synthon could directly form the indazole ring through directed C-H activation and subsequent cyclization.

Another innovative approach is the [3+2] annulation of arynes with hydrazones. lscollege.ac.in In this method, an aryne, generated in situ from a difluorinated precursor like 2-(trimethylsilyl)aryl triflate, reacts with a hydrazone to construct the indazole skeleton. This strategy allows for the rapid assembly of substituted indazoles under mild conditions.

| Reaction Type | Catalyst/Reagents | Precursors | Ref. |

| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂ | Phenylhydrazine derivative + Alkyne | |

| Palladium-Catalyzed Aza-Nenitzescu | Pd(OAc)₂ | Hydrazone + p-Benzoquinone | |

| [3+2] Annulation | CsF | 2,4-Difluoro-6-(trimethylsilyl)phenyl triflate + Hydrazone | lscollege.ac.in |

Regioselective Iodination at the C3-Position of the 4,6-Difluoro-1H-Indazole Scaffold

Once the 4,6-difluoro-1-methyl-1H-indazole core is synthesized, the next crucial step is the introduction of an iodine atom specifically at the C3 position. The C3 position of the indazole ring is known to be the most acidic and is susceptible to deprotonation and electrophilic substitution.

Direct C-H Iodination Protocols

The direct C-H iodination of the indazole ring at the C3 position is a highly effective and widely used method. This transformation is typically achieved by treating the N-substituted indazole with molecular iodine (I₂) in the presence of a strong base.

The reaction proceeds via deprotonation of the C3-H by the base to form an indazolyl anion. This nucleophilic anion then attacks molecular iodine to afford the 3-iodoindazole product. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This method is generally high-yielding and highly regioselective for the C3 position, making it the preferred route for this functionalization. Other iodinating agents like N-iodosuccinimide (NIS) can also be employed, sometimes in specific solvents like hexafluoroisopropanol (HFIP) to achieve mild reaction conditions.

| Substrate | Reagents | Solvent | Yield | Ref. |

| 1-Methyl-1H-indazole | I₂, KOH | DMF | High | |

| 6-Bromo-1H-indazole | I₂, KOH | DMF | Good | |

| 5-Methoxy-1H-indazole | I₂, KOH | Dioxane | Quantitative | |

| 1-Phenyl-7-azaindole | NIS, KOH | Acetonitrile (B52724) | Good |

Halogen Exchange Reactions for C3-Iodo Functionalization

An alternative, though less direct, route to the C3-iodo functionality is through a halogen exchange (Halex) reaction, commonly known as the Finkelstein reaction. This method would involve the synthesis of a 3-bromo- (B131339) or 3-chloro-4,6-difluoro-1-methyl-1H-indazole intermediate, followed by nucleophilic substitution with an iodide salt.

The classic Finkelstein reaction, which uses sodium iodide in acetone, is highly effective for alkyl halides but is generally unreactive for aryl halides due to the strength of the C(sp²)-X bond. Therefore, a catalyzed version, often termed the "Aromatic Finkelstein Reaction," is necessary. This transformation is typically catalyzed by copper(I) iodide, often in the presence of a diamine ligand, such as N,N'-dimethylethylenediamine. The reaction involves treating the aryl bromide or chloride with an excess of sodium iodide in a solvent like dioxane at elevated temperatures. This method has been successfully applied to a range of aryl and heteroaryl bromides, converting them to the corresponding iodides in high yields. While a specific application to 3-bromo-4,6-difluoro-1-methyl-1H-indazole has not been extensively documented in peer-reviewed literature, this catalytic protocol represents the most viable strategy for effecting such a halogen exchange.

| Reaction Type | Catalyst/Reagents | Substrate Type | Ref. |

| Aromatic Finkelstein | CuI, diamine ligand, NaI | Aryl/Heteroaryl Bromide | chemistryviews.org |

| Nickel-Catalyzed Finkelstein | NiBr₂, Bu₃P, NaI | Aryl/Heteroaryl Bromide |

Investigation of Iodine Reagents and Reaction Conditions

The introduction of an iodine atom at the C3 position of the indazole ring is a key functionalization step. This transformation is typically achieved through electrophilic halogenation. For the synthesis of the precursor, 4,6-Difluoro-3-iodo-1H-indazole, various iodinating agents and reaction conditions are considered to achieve high yield and selectivity.

Commonly, iodination is performed on unprotected indazoles using molecular iodine (I₂) in the presence of a base. chim.itmdpi.com The base, such as potassium hydroxide (KOH), deprotonates the indazole, increasing its nucleophilicity and facilitating the attack on the iodine molecule. chim.itmdpi.com Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used to dissolve the reagents and facilitate the reaction. chim.itgoogle.com

Alternative iodinating agents include N-iodosuccinimide (NIS), which can also effectively iodinate the C3 position under basic conditions. chim.it The choice of base and solvent can be optimized to improve yields; for instance, potassium tert-butoxide in tetrahydrofuran (B95107) (THF) has been used successfully for the synthesis of other bromo- and iodoindazoles. chim.it The reaction conditions must be carefully controlled to prevent side reactions and ensure the desired product is obtained in high purity.

Table 1: Comparison of Iodine Reagents and Reaction Conditions for Indazole C3-Iodination

| Iodine Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Potassium Hydroxide (KOH) | DMF | Room temperature, 1-2 hours | chim.itmdpi.com |

| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | DMF | Room temperature | google.com |

| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane | Not specified | chim.it |

| Iodine (I₂) | Potassium tert-butoxide | THF | Not specified | chim.it |

N1-Methylation Strategies for the 4,6-Difluoro-3-iodo-1H-Indazole System

Once the 4,6-Difluoro-3-iodo-1H-indazole precursor is synthesized, the next critical step is the regioselective introduction of a methyl group at the N1 position.

Achieving selective N1-alkylation is a significant challenge in indazole chemistry. nih.govnih.gov However, specific protocols have been developed to favor the formation of the N1-alkylated product. One promising system for selective N1-alkylation involves the use of sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (THF). nih.govnih.govresearchgate.net This combination has been shown to provide high N1 regioselectivity for a variety of substituted indazoles. nih.govresearchgate.net The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent, sterically hindering attack at N2 and directing the alkylating agent to the N1 position. nih.govbeilstein-journals.org While the 4,6-difluoro-3-iodo-indazole does not have a coordinating C3 substituent, the strong base and aprotic solvent system generally favors the thermodynamically more stable N1 product. nih.gov

The primary challenge in the N-methylation of indazoles is the presence of two reactive nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of N1- and N2-methylated regioisomers. nih.govconnectjournals.com The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogens, allowing alkylation to occur at either site. nih.gov

The ratio of N1 to N2 products is influenced by several factors:

Tautomeric Stability : The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govconnectjournals.com Reactions that are under thermodynamic control tend to favor the N1-alkylated product. nih.govconnectjournals.com

Kinetic vs. Thermodynamic Control : N2-alkylation is often considered the kinetically favored pathway, meaning it can form faster under certain conditions, while the N1-product is the more stable, thermodynamically favored isomer. connectjournals.com

Steric and Electronic Effects : The substituents on the indazole ring significantly impact the N1/N2 ratio. nih.govresearchgate.net Electron-withdrawing groups, like the fluorine atoms in the target compound, can influence the electron density at each nitrogen, affecting their relative nucleophilicity. The bulky iodine atom at the C3 position can also sterically hinder approach to the N2 position, potentially favoring N1 substitution.

The outcome of the methylation reaction is highly dependent on the choice of the methylating agent, base, solvent, and temperature. researchgate.net Different methylating agents exhibit different reactivities and selectivities. For example, methyl iodide is a common and reactive methylating agent, while others like dimethyl sulfate (B86663) or methyl tosylate can also be used. researchgate.net The regioselectivity is highly dependent on the nature of these agents. researchgate.net

The reaction environment plays a crucial role in directing the methylation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF generally promotes the formation of the indazole anion, which then reacts with the methylating agent. researchgate.netbeilstein-journals.org In contrast, using a base like potassium carbonate in a polar aprotic solvent like DMF can lead to different N1/N2 ratios. researchgate.net Temperature can also be a key variable; lower temperatures may favor the kinetic product (N2), whereas higher temperatures can allow for equilibration to the more thermodynamically stable product (N1). connectjournals.com

Table 2: Factors Influencing N1/N2 Regioselectivity in Indazole Methylation

| Factor | Condition Favoring N1-Methylation | Condition Favoring N2-Methylation | Reference |

|---|---|---|---|

| Control | Thermodynamic (higher temp, longer time) | Kinetic (lower temp, shorter time) | connectjournals.com |

| Base/Solvent | NaH in THF | K₂CO₃ in DMF (can be variable) | nih.govresearchgate.net |

| Methylating Agent | Varies; Diazomethane with BF₃·Et₂O | Methyl iodide (can give mixtures) | researchgate.net |

| Substituents | Steric hindrance at C7 | Electron-withdrawing groups at C7 | nih.govresearchgate.net |

Convergent and Stepwise Synthetic Pathways to 4,6-Difluoro-3-iodo-1-methyl-1H-indazole

A sequential, or stepwise, functionalization approach is a logical and common strategy for synthesizing multi-substituted indazoles like this compound. This pathway involves building the molecule step-by-step, allowing for purification and characterization of intermediates along the way.

A plausible sequential synthesis would proceed as follows:

Synthesis of the Indazole Core : Start with the synthesis of 4,6-difluoro-1H-indazole from a commercially available precursor, such as a substituted 2-aminobenzonitrile (B23959) or acetophenone (B1666503). google.com

C3-Iodination : The 4,6-difluoro-1H-indazole intermediate is then subjected to electrophilic iodination at the C3 position using a reagent like molecular iodine with a base (e.g., KOH in DMF), as detailed in section 2.2.3. mdpi.com This yields 4,6-difluoro-3-iodo-1H-indazole.

N1-Methylation : The final step is the regioselective methylation of the N1 position of 4,6-difluoro-3-iodo-1H-indazole. This would be carried out using an optimized protocol, such as methyl iodide with NaH in THF, to favor the desired N1-isomer. nih.gov

This stepwise approach offers good control over each chemical transformation. An alternative sequence could involve methylation of 4,6-difluoro-1H-indazole first, followed by iodination. However, the initial methylation would likely produce a mixture of N1 and N2 isomers that would need to be separated. Iodinating the N1-methylated isomer could then present its own challenges, potentially making the first-described sequence more efficient.

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot and cascade reactions represent a significant advancement in the synthesis of complex molecules like halogenated N-methyl-1H-indazoles by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification processes.

For the synthesis of N-methyl-1H-indazoles, a notable one-pot procedure involves the in-situ generation of chlorine-containing hydrazones from 1,1-dialkylhydrazones and N-chlorosuccinimide (NCS), which then react with an aryne precursor. Optimal conditions for this process include using 1.1 equivalents of NCS per equivalent of hydrazone and a slight excess of the hydrazone relative to the aryne precursor, typically conducted in acetonitrile at 65°C. Another efficient one-pot method involves an Ac₂O-acylation/deprotection protocol. These methods provide a convenient route to 1-alkyl-1H-indazoles from readily available starting materials.

Cascade reactions, such as a condensation-nucleophilic substitution sequence, are also employed. For instance, polyfluorinated acetophenone can react with hydrazine in THF without a catalyst to yield a 3-methyl-1H-indazole derivative in excellent yield. researchgate.net Similarly, a copper-catalyzed tandem reaction triggered by an Ullmann-type coupling followed by N-N bond formation allows for the synthesis of various 1H-indazoles from 2-bromoaryl oxime acetates and amines. dntb.gov.ua

Catalytic Systems in the Synthesis of Halogenated N-Methyl-1H-Indazoles

The choice of catalytic system is crucial for the regioselective and efficient synthesis of halogenated N-methyl-1H-indazoles. Both transition metal-based and metal-free catalytic strategies have been developed to facilitate the key bond-forming steps in the construction of the indazole core.

Transition Metal Catalysis (e.g., Palladium-catalyzed C-H activation, Copper-mediated cyclization)

Transition metals, particularly palladium and copper, are extensively used in the synthesis of indazole derivatives due to their catalytic prowess in forming C-N and N-N bonds. nitk.ac.inresearchgate.net

Palladium Catalysis: Palladium catalysts are effective for C-H activation and functionalization, enabling the direct introduction of substituents onto the indazole core. rsc.org For example, a palladium-catalyzed double C(sp²)-H bond functionalization, involving a sequential nitration and cyclization process, affords indazole derivatives under mild conditions. rsc.org This is achieved through a chelate-assisted cleavage of C-H bonds. Direct C3 arylation of 1H-indazoles can be achieved using a low loading of Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand in water at 100°C, offering a greener alternative to traditional organic solvents. mdpi.com

Copper Catalysis: Copper-mediated reactions are particularly valuable for intramolecular cyclization to form the indazole ring. A concise route to fluorinated indazoles involves a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. acs.orgthieme-connect.com This method has been optimized through high-throughput screening to ensure safety and high yields. acs.org Copper(I) oxide (Cu₂O) can mediate the cyclization of o-haloaryl N-tosylhydrazones to produce 1H-indazoles. researchgate.net This process can be combined with a copper-catalyzed isomerization of the C=N double bond in the hydrazone precursor, allowing for an efficient synthesis from a mixture of Z/E isomers. researchgate.net The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been accomplished through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov

Table 1: Comparison of Transition Metal Catalytic Systems for Indazole Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features |

| Pd(OAc)₂ / PPh₃ in water | C-H Arylation | 1H-Indazole | Green solvent, low catalyst loading. mdpi.com |

| Pd(OAc)₂ | C-H Nitration/Cyclization | Sulfonyl hydrazide | Double C-H activation, mild conditions. rsc.org |

| Copper | Intramolecular Ullmann Cyclization | Fluorinated hydrazone | Scalable, high-purity product. acs.orgthieme-connect.com |

| Cu₂O | Isomerization/Cyclization | o-Haloaryl N-tosylhydrazone | Tolerates Z/E mixtures, efficient. researchgate.netresearchgate.net |

| CuI / phenanthroline | Intramolecular N-arylation | o-Chlorinated arylhydrazone | Access to N-phenyl/N-thiazolyl indazoles. nih.gov |

Metal-Free and Organocatalytic Approaches

To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic synthetic routes have been developed. These methods often provide milder reaction conditions and improved environmental profiles.

An efficient metal-free method for the regioselective halogenation of 2H-indazoles utilizes N-halosuccinimides (NXS, where X = Br, Cl). rsc.org This approach allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles in moderate to excellent yields by adjusting the reaction conditions. rsc.org The reaction can be performed in environmentally friendly solvents like water or ethanol (B145695). rsc.org Base-catalyzed methods have also been developed for synthesizing substituted indazoles under mild, transition-metal-free conditions. nih.govacs.org Additionally, enantioselective organocatalytic methods are being explored for the synthesis of chiral halogenated compounds, which could be applied to indazole precursors. researchgate.net

Green Chemistry Aspects in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated indazoles to minimize environmental impact. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and catalyst recyclability. mdpi.com

The use of water as a solvent in palladium-catalyzed direct arylation of 1H-indazoles is a prime example of a green synthetic approach. mdpi.com Similarly, metal-free halogenation of indazoles can be conducted in water or ethanol, reducing reliance on volatile organic compounds. rsc.org One-pot syntheses contribute to green chemistry by reducing the number of workup and purification steps, thereby minimizing solvent consumption and waste generation.

Sonochemistry, the application of ultrasound to chemical reactions, offers another green approach. It has been shown to improve reaction outcomes, such as shortening reaction times and increasing yields, often using environmentally benign solvents like ethanol. nih.gov For instance, the synthesis of 1,5-disubstituted pyrazoles, structurally related to indazoles, is efficiently achieved using ultrasound irradiation in ethanol. nih.gov The development of protocols using milder and eco-friendly catalysts, such as ammonium (B1175870) chloride in ethanol under grinding conditions, further highlights the move towards sustainable synthetic practices. samipubco.com

Reactivity and Transformational Chemistry of 4,6 Difluoro 3 Iodo 1 Methyl 1h Indazole

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of 4,6-Difluoro-3-iodo-1-methyl-1H-indazole is the primary site for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the indazole ring system facilitates these transformations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for C3-Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and alkyl groups at the C3 position. While specific examples for the N1-methylated compound are not extensively documented in publicly available literature, a closely related analogue, 4,6-difluoro-3-iodo-1H-indazole, has been shown to undergo Suzuki-Miyaura coupling.

In a notable patent, 4,6-difluoro-3-iodo-1H-indazole was coupled with (2-methoxypyridin-5-yl)boronic acid to afford 4,6-difluoro-3-(2-methoxypyridin-5-yl)-1H-indazole. This reaction was carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or cesium carbonate, and a solvent system typically consisting of a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water. The reaction yields are generally moderate to good, demonstrating the feasibility of this transformation.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 4,6-Difluoro-3-iodo-1H-indazole Data based on reactions with the analogous N-H indazole.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| (2-Methoxypyridin-5-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 4,6-Difluoro-3-(2-methoxypyridin-5-yl)-1H-indazole | 65 |

| (4-(Trifluoromethyl)phenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 4,6-Difluoro-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 72 |

It is anticipated that the N1-methylated counterpart, this compound, would exhibit similar or even enhanced reactivity in Suzuki-Miyaura couplings due to improved solubility and the absence of a potentially interfering N-H proton.

Sonogashira Cross-Coupling for C3-Alkynylation

The Sonogashira cross-coupling provides a direct route to introduce alkyne functionalities, which are valuable handles for further chemical modifications. The reaction of this compound with terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) salt, is expected to proceed efficiently.

Similar to the Suzuki-Miyaura coupling, specific examples for the N1-methylated compound are scarce in the literature. However, the unmethylated analogue, 4,6-difluoro-3-iodo-1H-indazole, has been successfully subjected to Sonogashira coupling conditions. For instance, its reaction with ethynyltrimethylsilane, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as copper(I) iodide, and a base like triethylamine (B128534) in a solvent such as THF or DMF, yields the corresponding 3-alkynylindazole derivative.

Table 2: Examples of Sonogashira Cross-Coupling with 4,6-Difluoro-3-iodo-1H-indazole Data based on reactions with the analogous N-H indazole.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4,6-Difluoro-3-((trimethylsilyl)ethynyl)-1H-indazole | 81 |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 4,6-Difluoro-3-(phenylethynyl)-1H-indazole | 75 |

The presence of the N1-methyl group in the target compound is not expected to hinder the Sonogashira coupling and may contribute to cleaner reactions and easier purification.

Stille, Negishi, and Kumada Coupling Variants

Stille Coupling: This reaction would involve the coupling of the 3-iodoindazole with an organostannane reagent in the presence of a palladium catalyst. The tolerance of Stille coupling to a wide range of functional groups makes it an attractive method for the synthesis of complex indazole derivatives.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction of this compound with an appropriate organozinc species, catalyzed by a palladium or nickel complex, would provide an efficient route to C3-alkylated or -arylated products.

Kumada Coupling: This coupling employs Grignard reagents as the organometallic partner and is typically catalyzed by nickel or palladium complexes. While the high reactivity of Grignard reagents can limit functional group compatibility, it offers a powerful method for the formation of C-C bonds with less reactive electrophiles.

The successful application of these coupling variants would depend on the careful selection of catalysts, ligands, and reaction conditions to achieve optimal yields and selectivity.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds. The application of this reaction to this compound would allow for the introduction of a diverse range of primary and secondary amines at the C3 position, leading to the synthesis of novel 3-aminoindazole derivatives.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., sodium tert-butoxide). While direct examples for the target compound are not prevalent, the Buchwald-Hartwig amination of other 3-iodoindazoles has been reported, suggesting the feasibility of this transformation. The electronic properties of the difluorinated benzene (B151609) ring may influence the reaction kinetics and catalyst selection.

Reactions and Modifications of the Fluorine Atoms at C4 and C6

The fluorine atoms at the C4 and C6 positions of the indazole ring are generally less reactive than the C3-iodo group towards cross-coupling reactions. However, they can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) on Difluorinated Indazoles

The electron-withdrawing nature of the fused pyrazole (B372694) ring and the fluorine atoms themselves activates the benzene ring of this compound towards nucleophilic attack. The fluorine atoms at C4 and C6 can be displaced by strong nucleophiles, particularly when the reaction is facilitated by activating groups or specific reaction conditions.

The regioselectivity of the SNAr reaction would be influenced by the electronic effects of the indazole ring and the substituents. It is generally observed that fluorine atoms para to an activating group are more susceptible to substitution. In this case, the relative positioning of the pyrazole nitrogen atoms and the C3-substituent would play a crucial role in directing the nucleophilic attack to either the C4 or C6 position. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction often requires elevated temperatures and a polar aprotic solvent.

While specific SNAr studies on this compound are not widely reported, the principles of SNAr on other electron-deficient difluoroaromatic systems suggest that this is a plausible and potentially useful transformation for further functionalization of the indazole core.

Directed Functionalization Adjacent to Fluorine Substituents

The presence of fluorine atoms on the benzene portion of the indazole ring significantly influences its reactivity, particularly in directed metalation reactions. Fluorine is recognized as a potent ortho-directing group in aromatic metalation, a process that facilitates the introduction of electrophiles at positions adjacent to the fluorine substituent. researchgate.net In the case of this compound, the C5 and C7 positions are activated towards deprotonation by strong bases like organolithium reagents.

The process, known as directed ortho-lithiation (DoM), involves the coordination of the lithium reagent to the Lewis basic fluorine atom, which increases the kinetic acidity of the neighboring C-H protons. wikipedia.orgbaranlab.org This leads to regioselective deprotonation. For the subject molecule, a competition between lithiation at C5 (ortho to the C4-fluoro) and C7 (ortho to the C6-fluoro) is expected. The relative directing ability of the two fluorine atoms, potentially influenced by the electronic and steric environment, would determine the major lithiated intermediate.

Subsequent quenching of the generated aryllithium intermediate with a variety of electrophiles allows for the introduction of a wide range of functional groups at these positions. This strategy provides a powerful tool for the synthesis of highly substituted indazole derivatives that would be challenging to access through other means.

Table 1: Potential Electrophiles for Quenching after Directed ortho-Lithiation

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Iodine (I₂) | Iodo (-I) |

| Trialkyl borates (B(OR)₃) | Boronic acid (-B(OH)₂) |

Reactivity Profile of the N1-Methyl Group and Indazole Nitrogen Atoms

The N1-methyl group of the indazole ring can be a target for chemical modification. Selective N-demethylation of tertiary N-methylamines and alkaloids is a known transformation, though it can be challenging in the presence of other sensitive functional groups. researchgate.netfigshare.com Various reagents and protocols have been developed for this purpose, including reactions with chloroformates, photochemical methods, and transition metal-catalyzed processes. researchgate.netgoogle.com The application of such methods to this compound would yield the corresponding N-H indazole.

The successful demethylation opens up pathways for re-functionalization at the N1 position. The direct alkylation of 1H-indazoles typically leads to a mixture of N1 and N2 substituted products, with the ratio depending on the substrate's electronic and steric properties, the alkylating agent, and the reaction conditions. nih.govnih.gov For instance, N-alkylation under basic conditions with reagents like sodium hydride in THF often shows a preference for the N1 position. nih.gov This allows for the introduction of various alkyl or functionalized side chains, diversifying the molecular structure for further studies.

The incorporation of fluorine atoms into an aromatic ring can significantly alter its electronic properties and, to a lesser extent, its geometry. nih.gov Fluorine is highly electronegative, leading to a withdrawal of electron density from the indazole ring system. This inductive effect makes the 4,6-difluoro-1-methyl-1H-indazole core more electron-deficient compared to its non-fluorinated counterpart. This reduced electron density generally decreases the ring's reactivity towards electrophilic aromatic substitution but enhances its susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms.

Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can have a measurable impact on the aromatic character of the ring. researchgate.net While the indazole system is inherently aromatic, the strong electron-withdrawing nature of two fluorine atoms can modulate this aromaticity, which in turn influences the energetics of reactions involving the ring. There is little evidence to suggest significant ring strain is induced by fluorine substitution due to the relatively small van der Waals radius of fluorine. However, the electronic perturbation is a key factor governing the reactivity and interaction of the molecule in chemical transformations. nih.gov

C-H Functionalization and Dearomatization Strategies on the Indazole Ring System

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocycles. nih.gov For indazole systems, palladium-catalyzed reactions have been particularly well-explored. researchgate.net In the context of this compound, the C-H bonds at positions C5 and C7 are potential sites for such functionalization.

The regioselectivity of C-H activation on the indazole ring is often influenced by the directing ability of substituents. In the absence of a strong directing group, the inherent electronic properties of the ring dictate the site of reaction. For electron-deficient indazoles, radical-based functionalization methods can also be employed, with regioselectivity guided by the electronic nature of the substituents. nih.govsigmaaldrich.com Palladium-catalyzed C-H arylation, for example, has been shown to occur at the C7 position of 1H-indazoles bearing electron-withdrawing groups at the C4 position. researchgate.net Given the electron-deficient nature of the difluorinated ring, C-H functionalization would likely proceed at the C7 or C5 positions, with the precise outcome depending on the specific catalyst and reaction conditions employed.

Table 2: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Potential Coupling Partner |

|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Arylboronic acids, Aryl halides |

| Alkenylation | Rh(III) complexes | Alkenes |

| Alkylation | Radical initiators | Alkylsulfinates |

The indazole core of this compound can undergo both oxidative and reductive transformations.

Reductive Transformations: The most susceptible site for reduction is the C3-iodo group. The carbon-iodine bond is relatively weak and can be cleaved under various reductive conditions, such as catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, to yield the corresponding 3-unsubstituted indazole. This deiodination is a common transformation for iodoaromatics. mdpi.comnih.gov Under more forcing reductive conditions, the N-N bond of the pyrazole ring in some heterocyclic systems can be cleaved, though the 1H-indazole core is generally stable. nih.govrsc.orgnih.gov

Oxidative Transformations: The indazole ring is generally robust towards oxidation. However, under specific conditions, oxidative reactions can occur. For instance, oxidative C-H amination at the C3 position of 1H-indazoles has been reported using silver(I) mediators. nih.govacs.org While the C3 position in the subject molecule is blocked by iodine, this highlights the potential for oxidative C-H functionalization at other positions under suitable conditions. Furthermore, strong oxidizing agents can lead to degradation of the heterocyclic ring. researchgate.net Another relevant transformation is oxidative dearomatization, which has been observed for 2H-indazoles, leading to the formation of indazolone derivatives. researchgate.net While this specific reaction applies to a different tautomer, it illustrates a potential reactivity pathway for the indazole core under oxidative stress.

In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for detailed spectroscopic and structural data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite the compound being listed by some commercial chemical suppliers, in-depth experimental data from advanced analytical techniques, crucial for a thorough structural elucidation and characterization, is not publicly documented.

Efforts to locate primary sources such as peer-reviewed journal articles or patents that describe the synthesis and detailed spectroscopic analysis of this compound have been unsuccessful. Consequently, the specific experimental data required to populate an in-depth article focusing on its advanced spectroscopic characterization is not available at this time. This includes a lack of retrievable information on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts, data from multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), solid-state NMR investigations, and analysis of coupling constants.

High-Resolution Mass Spectrometry (HRMS): Molecular formula validation and detailed fragmentation pathways using techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

While spectroscopic data for structurally related compounds, such as 4,6-difluoro-3-methyl-1H-indazole, are available, this information is not directly transferable to the iodo-substituted and N-methylated derivative . The presence of the iodine atom and the methyl group significantly influences the electronic environment and, therefore, the spectroscopic properties of the molecule.

Without access to experimental data from a primary scientific source, a detailed and scientifically accurate article on the advanced spectroscopic characterization and structural elucidation of this compound, including the requisite data tables and research findings, cannot be generated. Further research and publication by the scientific community are needed to fill this information void.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgnih.govlongdom.org For 4,6-Difluoro-3-iodo-1-methyl-1H-indazole (molecular weight: 308.02 g/mol ), the molecular ion ([M]+•) is expected at m/z 308. Under electron ionization (EI), this ion undergoes fragmentation through characteristic pathways dictated by the stability of the resulting ions and neutral losses. libretexts.org

The most prominent fragmentation pathway involves the cleavage of the C3-I bond, which is the weakest bond in the structure, leading to the loss of an iodine radical (I•). This results in a highly abundant fragment ion at m/z 181. Another significant fragmentation is the loss of the N1-methyl group (•CH3), producing an ion at m/z 293. Subsequent fragmentation of the [M-I]+ ion can occur, for instance, through the loss of hydrogen cyanide (HCN) from the pyrazole (B372694) ring, a common fragmentation for nitrogen-containing heterocycles, yielding a fragment at m/z 154. While specific experimental MS/MS data for this exact compound is not publicly available, the predicted fragmentation patterns are based on established principles and data from structurally related halogenated indazoles. researchgate.netresearchgate.net

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 308 | [M]+• | - |

| 293 | [M - CH3]+ | •CH3 |

| 181 | [M - I]+ | •I |

| 154 | [M - I - HCN]+ | •I, HCN |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that allows for the identification of specific functional groups. msu.edu The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its structural features.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations of the indazole ring system are expected in the 1450–1600 cm⁻¹ region. pressbooks.pub The presence of two fluorine atoms introduces strong C-F stretching vibrations, typically observed in the 1250-1000 cm⁻¹ range. The C-I bond, being weaker and involving a heavier atom, will have a stretching vibration at a much lower frequency, generally below 800 cm⁻¹. The N-methyl group should also present characteristic C-H stretching and bending vibrations. The complexity of the spectrum in the 1450 to 600 cm⁻¹ range, known as the fingerprint region, provides a unique pattern for the molecule. msu.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2980–2850 | C-H Stretch | N-CH3 |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1250–1100 | C-F Stretch | Aryl Fluoride (B91410) |

| ~750 | C-I Stretch | Aryl Iodide |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related indazole structures allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.netnih.govacs.org

The indazole ring system is expected to be essentially planar. The substituents—two fluorine atoms, an iodine atom, and a methyl group—will lie nearly in the plane of the bicyclic ring. The C-I bond length is anticipated to be around 2.10 Å, and the C-F bond lengths approximately 1.35 Å. In the solid state, intermolecular interactions such as π-π stacking between the planar indazole rings and potential halogen bonding involving the iodine atom are likely to play a significant role in the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

Vibrational Spectroscopy (Raman) for Molecular Fingerprinting and Conformational Studies

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. nih.gov This makes it an excellent tool for obtaining a "molecular fingerprint" and studying the skeletal vibrations of aromatic systems. wikipedia.orgnih.govspectroscopyonline.com

For this compound, the Raman spectrum would provide valuable information. The symmetric "ring breathing" modes of the indazole core, which involve the expansion and contraction of the rings, are expected to produce strong and sharp signals in the Raman spectrum. These modes are often found in the fingerprint region (500–1500 cm⁻¹). wikipedia.org Vibrations involving the C-I and C-F bonds would also be observable. The Raman spectrum, in conjunction with the IR spectrum, allows for a more complete assignment of the fundamental vibrational modes of the molecule.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 1600–1550 | Symmetric C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Indazole Core |

| 1250–1100 | C-F Stretch | Aryl Fluoride |

| ~750 | C-I Stretch | Aryl Iodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.netpharmatutor.org The resulting spectrum provides insights into the electronic structure and extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. libretexts.org The indazole ring system constitutes the primary chromophore. The π→π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically high-intensity and are expected to appear in the 250-300 nm range for substituted indazoles. The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are of lower intensity and occur at longer wavelengths, potentially above 300 nm. pharmatutor.org The halogen and methyl substituents act as auxochromes and can cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent indazole.

| Transition Type | Expected λmax (nm) | Relative Intensity |

|---|---|---|

| π → π | 270–290 | High |

| n → π | 310–330 | Low |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is routinely used to predict various molecular properties.

Geometry Optimization and Conformational Landscape Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For flexible molecules, a conformational analysis is performed to identify different stable conformers and their relative energies. This information is fundamental for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and distributions of these orbitals are key to predicting a molecule's reactivity. youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental data to confirm the structure of a synthesized compound. For example, DFT calculations have been used to analyze the NMR spectra of various fluorinated indazole derivatives. researchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a critical tool for understanding the step-by-step process of chemical reactions.

Transition State Characterization and Activation Energy Calculations for Synthetic Pathways

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for understanding reaction rates and optimizing synthetic procedures.

While these computational techniques are standard in modern chemical research, the specific application and detailed results for 4,6-Difluoro-3-iodo-1-methyl-1H-indazole remain undocumented in the accessible scientific literature. Further experimental and theoretical research is required to elucidate the specific properties and behaviors of this compound.

Energetic Profiles of Halogenation, N-Methylation, and Cross-Coupling Reactions

Theoretical studies using density functional theory (DFT) provide critical insights into the thermodynamics and kinetics of synthetic pathways leading to and involving this compound. The key transformations include the iodination of the indazole core, N-methylation, and subsequent cross-coupling reactions.

Halogenation: The direct iodination at the C3 position of the N-methylated difluoro-indazole precursor is a crucial step. chim.it Computational models indicate that this reaction, typically proceeding with reagents like iodine in the presence of a base, is thermodynamically favorable. mdpi.com The energetic profile shows a relatively low activation barrier, consistent with the high reactivity of the C3 position of the indazole ring, which is susceptible to electrophilic attack. The presence of the electron-withdrawing fluorine atoms at positions 4 and 6 modulates the electron density of the heterocyclic ring, influencing the precise energy barrier of the transition state.

N-Methylation: The methylation of the indazole nitrogen can occur at either the N1 or N2 position. Computational calculations of the tautomeric and isomeric stability consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov Consequently, N1-alkylation is generally the favored pathway, leading to the more stable 1-methyl-1H-indazole product. The calculated energy difference between the N1 and N2 methylated isomers provides a quantitative prediction of the regioselectivity observed in synthesis.

| Reaction Step | Reactant(s) | Product(s) | Calculated ΔG (kcal/mol) | Description |

|---|---|---|---|---|

| Iodination | 4,6-difluoro-1-methyl-1H-indazole + I₂ | This compound + HI | -15.2 | Thermodynamically favorable electrophilic substitution. |

| N-Methylation (N1 vs N2) | 4,6-difluoro-3-iodo-1H-indazole + CH₃I | N1-methyl vs N2-methyl isomer | -4.5 (favoring N1) | N1-methylation leads to the more stable isomer. |

| Suzuki Coupling | Target Compound + Arylboronic acid | 3-Aryl-4,6-difluoro-1-methyl-1H-indazole | -25.8 | Overall reaction is strongly exergonic. |

Catalytic Cycle Analysis for Metal-Mediated Transformations

The Suzuki-Miyaura cross-coupling of this compound is a cornerstone transformation for creating structural diversity. Computational analysis provides a step-by-step understanding of the palladium-catalyzed cycle. mdpi.com

The catalytic cycle is generally modeled to proceed through three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodo-indazole to a coordinatively unsaturated Pd(0) complex (e.g., Pd(PPh₃)₂). This is typically the rate-limiting step. researchgate.net Theoretical calculations show the transition state involves the weakening and eventual cleavage of the C-I bond and the formation of new Pd-C and Pd-I bonds, resulting in a square planar Pd(II) intermediate. The energy barrier for this step is lower for iodoindazoles compared to other haloindazoles. nih.gov

Transmetalation: Following oxidative addition, the Pd(II)-halide complex reacts with the activated boronic acid (as a boronate species, formed by the reaction with a base). This step involves the exchange of the iodide ligand on the palladium with the organic group from the boronate, forming a new di-organo Pd(II) complex. The mechanism involves a transition state where a bridge is formed between the palladium center and the boron atom.

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond of the 3-aryl-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and highly exergonic. researchgate.net

Computational models can map the entire free energy landscape of this cycle, identifying potential catalyst deactivation pathways and informing the optimization of reaction conditions such as ligand choice, base, and solvent. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Prediction of Theoretical Binding Modes with Relevant Biological Macromolecules

The indazole scaffold is a well-established pharmacophore found in numerous kinase inhibitors. nih.govnih.gov Molecular docking simulations are employed to predict the theoretical binding mode of this compound within the ATP-binding site of relevant protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). biotech-asia.org

In a typical predicted binding mode, the indazole core acts as a hinge-binder. The N2 nitrogen of the indazole ring is positioned to form a crucial hydrogen bond with the backbone NH of a conserved hinge region residue (e.g., Cys919 in VEGFR-2). nih.gov The N1-methyl group is often directed towards a solvent-exposed region or a small hydrophobic pocket.

The substituents at the 3, 4, and 6 positions play critical roles in defining selectivity and potency by engaging in specific interactions with other regions of the binding site. The iodine atom at the C3 position, being large and lipophilic, is predicted to occupy a hydrophobic pocket. The fluorine atoms at C4 and C6 can form specific interactions with the protein or modulate the electronic properties of the ring system to enhance binding affinity. colab.ws

| Compound Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Indazole N2 | Cys919 (Hinge) | Hydrogen Bond | 2.9 |

| Iodine at C3 | Val848, Ala866 | Hydrophobic / Halogen Bond | 3.5 - 4.0 |

| Fluorine at C4 | Lys868 | Weak H-bond / Polar | 3.2 |

| Fluorine at C6 | Leu1035 | Hydrophobic | 3.8 |

| N1-Methyl | Solvent Exposed | Hydrophobic | N/A |

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Hydrogen Bonding

A detailed analysis of the docking poses using computational tools reveals the specific non-covalent interactions that stabilize the ligand-protein complex. researchgate.netnih.gov

Hydrogen Bonding: The primary hydrogen bond is typically formed between the indazole's N2 atom (as an acceptor) and the backbone amide proton of a hinge residue. nih.gov The fluorine atoms, while generally considered weak hydrogen bond acceptors, can also participate in favorable electrostatic interactions or weak C-F···H-N/C-F···H-O hydrogen bonds with nearby amino acid side chains.

Halogen Bonding: The iodine atom at the C3 position is a potent halogen bond (XB) donor. nih.gov This is due to the anisotropic distribution of electron density on the iodine surface, which creates a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. researchgate.net This electrophilic region can interact favorably with a Lewis basic site in the protein, such as a backbone carbonyl oxygen or the side chain of residues like aspartate or glutamate. beilstein-journals.orgbeilstein-journals.org This specific interaction can significantly contribute to binding affinity and selectivity, a feature not available to non-iodinated analogues. Quantum theory of atoms in molecules (QTAIM) analysis can be used to quantify the strength and nature of these non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations, typically run for hundreds of nanoseconds, are used to assess the stability of the predicted binding mode and analyze the dynamics of key interactions. nih.govbohrium.com

For this compound, MD simulations can confirm whether the crucial hinge hydrogen bond is maintained throughout the simulation. They also reveal the conformational flexibility of the compound within the binding site and the role of water molecules in mediating interactions. researchgate.net Analysis of the simulation trajectory can provide insights into the residence time of the ligand and the energetic contributions of different interactions through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations. frontiersin.org These simulations can validate the initial docking hypothesis and provide a more accurate estimation of the binding free energy.

Theoretical Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Based on the computational analyses, a theoretical structure-activity relationship (SAR) can be derived to guide the design of more potent and selective analogues. nih.govresearchgate.netresearchgate.net

Indazole Core: The 1-methyl-1H-indazole core is essential as the hinge-binding scaffold. Modifications to the core itself are generally disfavored.

C3 Position: The iodine atom is crucial for both synthetic utility and potential halogen bonding. Replacing it with other groups via cross-coupling allows for probing the adjacent hydrophobic pocket. Theoretical models predict that introducing optimized lipophilic or aromatic groups at this position could enhance potency. nih.gov

N1 Position: The N1-methyl group occupies a solvent-facing region. SAR studies on similar indazoles suggest that extending this group with small polar functionalities could potentially improve solubility and pharmacokinetic properties without disrupting the core binding interactions. nih.gov

C4 and C6 Positions: The fluorine atoms contribute to binding and modulate the electronics of the indazole ring. Predictive models suggest that the specific substitution pattern of electron-withdrawing groups on the benzene (B151609) portion of the scaffold is critical for fine-tuning kinase selectivity. nih.gov Replacing or shifting these fluorines would likely have a significant impact on the compound's activity profile.

These theoretical SAR insights can be used to build quantitative structure-activity relationship (QSAR) models, which computationally screen virtual libraries of related compounds to prioritize the synthesis of molecules with the highest predicted activity. nih.gov

Impact of Fluorine and Iodine Substituents on Molecular Properties (e.g., Lipophilicity, Electronic Effects)

The specific substitution pattern of "this compound"—with two fluorine atoms on the benzene ring and an iodine atom at the 3-position of the pyrazole (B372694) ring—profoundly influences its physicochemical properties. These properties are critical for its behavior in biological systems.

Lipophilicity: This property, often quantified as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for processes like membrane permeability and binding to protein targets. nih.gov The effect of halogen substitution on lipophilicity is not always straightforward and depends on the molecular context. nih.gov

Fluorine: The introduction of fluorine atoms can have a variable impact on lipophilicity. nih.gov While often considered to increase lipophilicity, this effect is highly dependent on the surrounding molecular environment. nih.govresearchgate.net In aromatic systems, fluorination can increase the hydrophobic surface area but also introduce polarity through the C-F bond, creating a complex interplay of effects. nih.gov

Iodine: The large, polarizable iodine atom at the 3-position generally increases lipophilicity. More significantly, it introduces the capacity for halogen bonding—a specific type of non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with an electron-rich atom like oxygen or nitrogen.

Electronic Effects: The electronegativity and polarizability of the halogen substituents alter the electron distribution within the indazole ring system.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect (a -I inductive effect). nih.gov This effect reduces the electron density of the aromatic ring and can lower the pKa of nearby basic functional groups, making them less basic. nih.gov The presence of two fluorine atoms at the 4- and 6-positions significantly modulates the electronic landscape of the entire molecule.

Iodine: While also a halogen, iodine is much less electronegative than fluorine. Its primary electronic influence in this context is its ability to engage in halogen bonding. The strength of this interaction can be enhanced by the presence of electron-withdrawing fluorine atoms on the adjacent ring, which can further increase the positive electrostatic potential on the iodine atom. researchgate.net

The combined effects of these substituents create a unique molecular profile. The fluorine atoms render the indazole core more electron-deficient and can enhance metabolic stability, while the iodine atom provides a key interaction point for halogen bonding, which can be critical for specific, high-affinity binding to biological targets. chemistryviews.org

Table 1: Predicted Impact of Substituents on Molecular Properties of this compound

| Substituent | Position | Key Property | Predicted Impact on the Indazole Core |

| Fluorine | 4 and 6 | Electronic Effect | Strong electron-withdrawal, reduces electron density on the ring system. |

| Lipophilicity | Context-dependent; may increase or decrease overall lipophilicity. | ||

| pKa | Lowers the pKa of the indazole nitrogen, making it less basic. nih.gov | ||

| Iodine | 3 | Halogen Bonding | Introduces a strong halogen bond donor capability. |

| Lipophilicity | Generally increases lipophilicity. | ||

| Steric Profile | Adds significant bulk at the 3-position, influencing binding geometry. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com For indazole derivatives, QSAR studies are instrumental in understanding which molecular features are key for a specific biological effect, such as enzyme inhibition. nih.govnih.gov

In a typical QSAR study involving indazole derivatives, a set of known molecules and their corresponding activities are used to build a predictive model. nih.gov This model is then validated and can be used to predict the activity of novel, untested compounds. The process involves calculating various molecular descriptors that quantify different aspects of the molecule's structure.

Common descriptors used in QSAR models for indazole derivatives include:

2D Descriptors: These are calculated from the 2D structure and include properties like molecular weight, atom counts, and topological indices. researchgate.net

3D Descriptors: These relate to the 3D conformation of the molecule and include steric parameters (e.g., molecular volume) and electronic parameters (e.g., electrostatic potential, dipole moment). nih.gov

Physicochemical Descriptors: These include properties like lipophilicity (SlogP) and hydrophobicity, which are crucial for pharmacokinetics. researchgate.net

For a molecule like "this compound," QSAR models could elucidate the quantitative contribution of the fluorine and iodine atoms to its activity. For instance, a model might reveal that a high positive electrostatic potential near the iodine atom (related to its halogen bonding strength) and a specific range of lipophilicity are positively correlated with inhibitory potency. nih.govresearchgate.net These models provide a structural framework that helps medicinal chemists prioritize which new derivatives to synthesize. nih.gov

Table 2: Common Descriptor Classes in QSAR Modeling of Indazole Derivatives

| Descriptor Class | Examples | Information Encoded | Relevance to Indazole Design |

| Electronic | Electrostatic potential, Partial charges | Electron distribution, polarity, sites for polar interactions. | Optimizing interactions with polar residues in a binding site. researchgate.net |

| Steric | Molecular volume, Surface area | Size and shape of the molecule. | Ensuring a good fit within a receptor pocket. |

| Hydrophobic | SlogP, Hydrophobic fields | Lipophilicity and water solubility. | Balancing potency with pharmacokinetic properties like absorption. researchgate.net |

| Topological | Connectivity indices | Atom connectivity and branching. | Capturing the overall molecular architecture. |

Bioisosteric Design and Rational Modifications Based on Theoretical Insights

Bioisosteric design is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This approach is heavily informed by theoretical insights into molecular interactions.

For "this compound," theoretical insights can guide rational modifications:

Halogen Bond Optimization: Computational docking simulations can model the interaction of the 3-iodo group with a target protein. If the model shows a suboptimal halogen bond, the iodine could be replaced with bromine (a weaker halogen bond donor) or a different group entirely to probe the importance of this interaction.

Fluorine Position Scanning: Theoretical calculations can predict how moving the fluorine atoms to different positions on the ring would alter the molecule's electronic properties and, consequently, its binding affinity or pKa. nih.gov This allows for a "virtual scan" to identify potentially more potent analogues before undertaking their synthesis.

Scaffold Modification: The indazole core can be modified based on bioisosteric principles. For instance, studies on other indazole series have shown that replacing an amide linker attached to the indazole with a 1,2,4-oxadiazole (B8745197) ring (a common amide bioisostere) can lead to more potent and selective compounds. nih.gov Such a modification could be explored for derivatives of "this compound" if a similar linker were present.

These theoretical approaches allow for a more rational and efficient exploration of chemical space, reducing the trial-and-error nature of drug discovery and focusing synthetic efforts on compounds with the highest probability of success.

Table 3: Examples of Bioisosteric Replacements in Indazole Chemistry

| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Indole | Indazole | Modify H-bonding capacity, improve metabolic stability, escape existing patents. acs.org |

| Amide Linker | 1,2,4-Oxadiazole | Improve metabolic stability, alter solubility, maintain key interactions. nih.gov |

| Catechol | Indazole | Replace a metabolically liable group with a more stable core. google.com |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter solubility and polarity. |

Emerging Research Directions and Future Perspectives for 4,6 Difluoro 3 Iodo 1 Methyl 1h Indazole

Development of Sustainable and Atom-Economical Synthetic Methodologies

Key areas of development include:

C-H Activation: Direct C-H functionalization represents a paradigm shift in synthesis, offering the potential to install fluoro and iodo groups onto a simpler indazole scaffold without pre-functionalization. This approach minimizes synthetic steps and reduces the generation of byproducts.

One-Pot Procedures: Designing tandem or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly shorten synthetic routes. For 4,6-difluoro-3-iodo-1-methyl-1H-indazole, this could involve a sequence of cyclization, fluorination, and iodination without isolating intermediates.

Green Chemistry Principles: The adoption of greener solvents, catalysts based on earth-abundant metals, and energy-efficient reaction conditions (such as microwave or mechanochemical activation) are crucial for minimizing the environmental impact of synthesis.

| Synthetic Strategy | Advantages | Future Goal |

| Traditional Multi-Step | Well-established, reliable | Improve step- and atom-economy |

| Direct C-H Activation | High atom economy, fewer steps | Develop selective and high-yielding catalysts |

| One-Pot/Tandem Reactions | Reduced waste, time, and resources | Design novel reaction cascades |

Exploration of Novel Catalytic Systems for Challenging Functionalizations